Dipentenedimercaptan (CAS 4802-20-4), also known as limonene dimercaptan or p-menthane-2,9-dithiol, is a cycloaliphatic dithiol derived from bio-based limonene. Structurally, it features a rigid p-menthane ring with two highly reactive thiol groups, making it an exceptional monomer and crosslinker for thiol-ene 'click' chemistry, polythioether sealants, and rigid polyurethane foams [1]. Unlike simple linear dithiols, its bulky cycloaliphatic backbone imparts significant thermal stability and mechanical rigidity to cured polymer networks[2]. Additionally, its specialized coordination chemistry and optimized hydrophobicity have established it as a highly effective, commercially viable collector for the hydrometallurgical recovery of transition metals such as copper and molybdenum from sulfide ores[3].
Substituting dipentenedimercaptan with standard aliphatic dithiols (e.g., 1,6-hexanedithiol) or common commercial polythiols (e.g., PETMP) critically compromises end-product performance. Linear aliphatic dithiols lack the steric bulk of the p-menthane ring, resulting in cured polyurethanes and epoxies with significantly lower glass transition temperatures (Tg) and reduced compressive strength [1]. Conversely, while ester-containing polythiols like PETMP offer high reactivity, their ester linkages are highly susceptible to hydrolytic cleavage in moisture-rich environments, leading to premature sealant degradation. Dipentenedimercaptan provides an ester-free, rigid cycloaliphatic alternative that ensures both high mechanical integrity and significantly higher long-term hydrolytic stability . In mining applications, replacing it with generic n-dodecyl mercaptan alters the hydrophobic-lipophilic balance and coordination geometry, directly reducing the selective flotation recovery of target metals [2].
When utilized as a precursor for bio-based polyols via thiol-ene addition, dipentenedimercaptan imparts exceptional thermomechanical properties to rigid polyurethane foams due to its bulky limonene ring. Studies demonstrate that foams derived from these polyols achieve a glass transition temperature (Tg) exceeding 200°C and thermal stability above 250°C, alongside a robust compressive strength of approximately 230 kPa[1]. In contrast, polyols derived from flexible linear aliphatic chains fail to reach these high-temperature structural metrics, making dipentenedimercaptan highly effective for high-performance insulation materials [1].
| Evidence Dimension | Glass Transition Temperature (Tg) and Compressive Strength |
| Target Compound Data | Dipentenedimercaptan-derived polyols (Tg > 200°C, Thermal stability > 250°C, Compressive strength ~230 kPa) |
| Comparator Or Baseline | Standard flexible aliphatic polyols (Lower Tg and structural rigidity) |
| Quantified Difference | Enables Tg > 200°C and ~230 kPa compressive strength without inorganic reinforcement |
| Conditions | Rigid polyurethane foam formulation evaluated via DSC, TGA, and mechanical compression testing |
This thermal and mechanical data is crucial for procurement in the construction and aerospace sectors, where bio-based insulation foams must maintain structural integrity under high-temperature stress.
In the formulation of high-durability polythioether sealants and epoxy hardeners, hydrolytic stability is a primary failure vector. Standard commercial polythiols, such as Pentaerythritol tetramercaptopropionate (PETMP), contain ester groups that undergo hydrolysis upon prolonged exposure to water. Dipentenedimercaptan serves as an ester-free dithiol monomer that readily participates in thiol-ene click reactions to form functionalized polythioethers. By eliminating the ester linkages from the polymer backbone, dipentenedimercaptan-based sealants achieve significantly greater water resistance and long-term durability compared to PETMP-cured baselines .
| Evidence Dimension | Hydrolytic degradation resistance |
| Target Compound Data | Dipentenedimercaptan (Ester-free backbone, high water resistance) |
| Comparator Or Baseline | PETMP (Ester-containing backbone, susceptible to hydrolysis) |
| Quantified Difference | Complete elimination of ester-cleavage sites in the crosslinked network |
| Conditions | Polythioether sealant and epoxy curing formulations exposed to moisture |
This structural advantage dictates material selection for marine, automotive, and aerospace sealants, where long-term moisture exposure causes standard ester-based polythiols to fail.
Dipentenedimercaptan is utilized as a primary active component in specialized polythiol mining collectors for the froth flotation of sulfide ores. Quantitative metallurgical testing indicates that collector compositions containing 50% to 95% dipentenedimercaptan achieve copper and molybdenum recovery rates that are within 1 to 5 wt% of highly optimized, toxic mine standards (e.g., xanthates or traditional mercaptans) [1]. The specific spatial arrangement of the two thiol groups on the p-menthane ring provides optimal coordination with transition metals, offering an effective substitute for conventional mineral processing reagents[1].
| Evidence Dimension | Copper and Molybdenum Flotation Recovery |
| Target Compound Data | Dipentenedimercaptan-based polythiol collector |
| Comparator Or Baseline | Standard mine collectors (e.g., xanthates, n-dodecyl mercaptan) |
| Quantified Difference | Recovery efficiency within 1–5 wt% of the benchmark mine standard |
| Conditions | Froth flotation of transition metal sulfide ores |
This performance metric allows mining operations to procure a bio-derived, alternative collector without suffering a commercially unacceptable drop in metal yield.
Directly following from its ability to impart a Tg > 200°C, dipentenedimercaptan is a highly effective precursor for synthesizing rigid polyols via thiol-ene click chemistry. It is a highly viable choice for manufacturers developing high-performance, flame-retardant, bio-based polyurethane foams for construction and appliance insulation where structural rigidity under thermal stress is mandatory [1].
Leveraging its ester-free cycloaliphatic structure, this compound is highly effective for formulating polythioether sealants and advanced epoxy hardeners. It should be selected over PETMP in applications requiring prolonged exposure to water or harsh environmental conditions, ensuring the sealant network does not degrade via hydrolysis .
Based on its proven ability to match the recovery rates of traditional mine standards, dipentenedimercaptan is highly suited for use in polythiol collector formulations. It is a highly viable alternative for mining operations seeking to efficiently extract copper, molybdenum, and other transition metals from sulfide ores while potentially improving the environmental and safety profile of their chemical inventory [2].
Irritant;Environmental Hazard